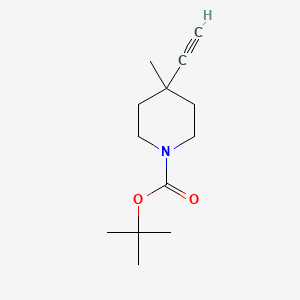

1-Boc-4-ethynyl-4-methylpiperidine

説明

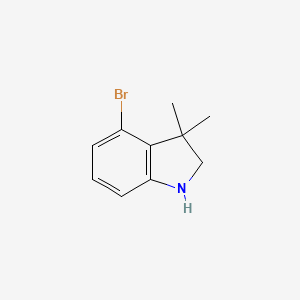

1-Boc-4-ethynyl-4-methylpiperidine, also known by its IUPAC name tert-butyl 4-ethynyl-4-methyl-1-piperidinecarboxylate, is a chemical compound with the CAS Number: 1363383-17-8 . It has a molecular weight of 223.32 .

Molecular Structure Analysis

The InChI code for 1-Boc-4-ethynyl-4-methylpiperidine is 1S/C13H21NO2/c1-6-13(5)7-9-14(10-8-13)11(15)16-12(2,3)4/h1H,7-10H2,2-5H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

1-Boc-4-ethynyl-4-methylpiperidine is a solid at room temperature .科学的研究の応用

Photocatalysis and Material Science

Research on compounds like (BiO)2CO3 (BOC) highlights the exploration of materials for photocatalysis, demonstrating the scientific community's interest in developing substances that can improve energy efficiency and environmental purification processes (Ni, Sun, Zhang, & Dong, 2016). Such studies underscore the potential of chemical compounds in addressing challenges in renewable energy and environmental sustainability.

Biodegradable Organic Matter in Water Treatment

The review of biodegradable organic matter (BOM) and its impact on water treatment processes reflects the importance of understanding and managing organic pollutants in water sources (Terry & Summers, 2018). This area of research is critical for improving water quality and ensuring the safety of drinking water.

Boron Chemistry and Applications

Several articles discuss the chemistry of boron-containing compounds, indicating the versatility of boron in creating materials with unique properties, such as fire retardancy and wood preservation (Marney & Russell, 2008). Boron compounds' roles in medical diagnostics, treatment, and as functional materials in drug delivery systems also highlight the intersection of chemistry and biomedical sciences, demonstrating the compound's potential in improving therapeutic outcomes (Marfin, Solomonov, Timin, & Rumyantsev, 2017).

Environmental Applications

The exploration of microbial fuel cells for monitoring wastewater quality and the removal of pollutants underscores the integration of biological and chemical methodologies in environmental management (Sonawane, Ezugwu, & Ghosh, 2020). Such research demonstrates the potential of innovative technologies in addressing environmental pollution and enhancing sustainability.

Safety And Hazards

The safety information for 1-Boc-4-ethynyl-4-methylpiperidine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing the mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

特性

IUPAC Name |

tert-butyl 4-ethynyl-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-6-13(5)7-9-14(10-8-13)11(15)16-12(2,3)4/h1H,7-10H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSMRAKIKMZNAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OC(C)(C)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-ethynyl-4-methylpiperidine | |

CAS RN |

1363383-17-8 | |

| Record name | tert-butyl 4-ethynyl-4-methylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(5-(4-chlorophenyl)-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B567698.png)